molecular formula C17H22N2O7S B2979957 N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-15-9

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2979957
CAS RN: 899740-15-9
M. Wt: 398.43
InChI Key: LBBIKIBUVFMFNN-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decane is a chemical compound used in the synthesis of spirocyclotriphosphazenes .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane involves the use of catalysts such as para toluene sulfonic acid (PTSA) . It’s also mentioned that this compound can be formed from the condensation of cyclohexanone .


Molecular Structure Analysis

The empirical formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . The structure data file (SDF/MOL File) of a similar compound is available for download, providing information about the atoms, bonds, connectivity, and coordinates .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid with a refractive index of 1.4819 . It has a boiling point of 108-111 °C/26 mmHg and a density of 1.117 g/mL at 20 °C .

Scientific Research Applications

Antiviral Properties

  • Influenza A/H3N2 Virus Inhibition: Certain derivatives of the compound demonstrated strong activity against the influenza A/H3N2 virus, with effective concentration values (EC50) as low as 0.5 and 0.2 µM, showcasing potential as new antiviral molecules (Apaydın et al., 2020).
  • Human Coronavirus 229E Inhibition: Some derivatives also exhibited inhibitory effects on human coronavirus 229E, with favorable selectivity indices, indicating the compound's versatility in antiviral drug development (Apaydın et al., 2019).

Synthesis and Chemical Transformations

  • Oxidative Cyclization: The compound has been synthesized through oxidative cyclization of olefinic precursors, contributing to the development of spiro structural units in medicinal chemistry (Martin‐Lopez & Bermejo, 1998).
  • Three-Component Reactions: It has been used in three-component reactions to produce compounds of interest in medicinal chemistry, highlighting its versatility as a building block (Sabitov et al., 2020).

Potential Applications in Drug Development

  • Anticonvulsant Properties: Derivatives of this compound have been evaluated for their anticonvulsant activities, indicating potential applications in the treatment of seizures and related neurological conditions (Obniska et al., 2007).
  • Antitubercular Drug Development: Structural studies of related compounds, such as BTZ043, have been conducted to aid in the development of antitubercular drugs (Richter et al., 2022).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7S/c20-16(13-1-2-14-15(11-13)24-12-23-14)18-5-10-27(21,22)19-6-3-17(4-7-19)25-8-9-26-17/h1-2,11H,3-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBIKIBUVFMFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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